(R)-4-((3R,5S,6S,8S,9S,10S,13R,14S,17R)-6-ethyl-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid
Overview
Description
(R)-4-((3R,5S,6S,8S,9S,10S,13R,14S,17R)-6-ethyl-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid is a useful research compound. Its molecular formula is C26H42O4 and its molecular weight is 418.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Structural Elucidation and Synthesis
Research has been conducted on the structural elucidation and synthesis of compounds structurally similar to the specified chemical. These studies provide foundational knowledge on the molecular framework and synthetic routes for derivatives of androsterone and other related steroid compounds. For instance, Djigoué et al. (2012) explored two androsterone derivatives as inhibitors of androgen biosynthesis, highlighting the significance of their structural features such as the azalactone and carbamate E rings in their biological activity Djigoué et al., 2012. Similarly, research on the crystal structure of various steroid derivatives has provided insights into their molecular conformation, which is crucial for understanding their biological functions and interactions Ketuly et al., 2010.
Biological Activity and Applications
Several studies have focused on synthesizing and evaluating the biological activities of derivatives similar to the specified compound. Shaheen et al. (2014) synthesized triorganotin(IV) derivatives of sodium deoxycholate and assessed their antimicrobial and antitumor activities, demonstrating the potential of these compounds in therapeutic applications Shaheen et al., 2014. This research area is significant for the development of new drugs and therapeutic agents.
Material Science and Chemical Properties
The compound and its derivatives have also been explored for their chemical properties and potential applications in material science. For example, the synthesis and characterization of gallic acid-cholesterol conjugates have been studied for their spectroscopic properties and quantum chemical calculations, indicating their potential for various applications in material science Ansari et al., 2022.
Properties
IUPAC Name |
(4R)-4-[(3R,5S,6S,8S,9S,10S,13R,14S,17R)-6-ethyl-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42O4/c1-5-17-21-14-16(27)10-12-26(21,4)20-11-13-25(3)18(15(2)6-9-22(28)29)7-8-19(25)23(20)24(17)30/h15-21,23,27H,5-14H2,1-4H3,(H,28,29)/t15-,16-,17+,18-,19+,20+,21+,23+,25-,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSZAKRHUYJKIU-LYSFKXJOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2CC(CCC2(C3CCC4(C(C3C1=O)CCC4C(C)CCC(=O)O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C1=O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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